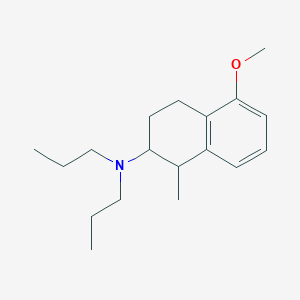
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- is a complex organic compound with the molecular formula C24H12 and a molecular weight of 300.3521 . This compound is characterized by its unique structure, which includes three benzene rings fused to a cyclododecene ring with six dehydrogenated positions. It is also known for its planar conjugated hydrocarbon structure, which contributes to its interesting electronic and photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- typically involves the dehydrogenation of precursor compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the desired structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- .
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the dehydrogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated derivatives with reduced dehydrogenated positions.
Substitution: Substituted derivatives with various functional groups attached to the benzene rings.
Applications De Recherche Scientifique
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- has several scientific research applications, including:
Chemistry: Used as a model compound for studying conjugated hydrocarbon systems and their electronic properties.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- involves its interaction with molecular targets through its conjugated hydrocarbon structure. This interaction can lead to the formation of charge transfer species and the emission of light through photophysical processes. The compound’s planar structure allows for efficient π-π stacking interactions, which are crucial for its function in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydrobenzoannulene Derivatives: Compounds such as 5,6,11,12,17,18-hexadehydro-2,3,8,9,14,15-hexakis(4-methoxycarbonylphenyl)tribenzo(a,e,i)cyclododecene and 5,6,11,12,17,18-hexadehydro-2,3,8,9,14,15-hexakis(4-carboxyphenyl)tribenzo(a,e,i)cyclododecene.
Hexaethynyltribenzo(a,e,i)cyclododecene: A derivative with ethynyl groups that exhibits high organization enforced by chelating alkyne C–H···O hydrogen bonding.
Uniqueness
Tribenzo(a,e,i)cyclododecene, 5,6,11,12,17,18-hexadehydro- is unique due to its specific dehydrogenated positions and its ability to form stable charge transfer species. Its planar conjugated structure also distinguishes it from other similar compounds, making it a valuable model for studying electronic and photophysical properties .
Propriétés
Numéro CAS |
5385-26-2 |
|---|---|
Formule moléculaire |
C24H12 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaen-2,10,18-triyne |
InChI |
InChI=1S/C24H12/c1-2-8-20-15-16-22-10-5-6-12-24(22)18-17-23-11-4-3-9-21(23)14-13-19(20)7-1/h1-12H |
Clé InChI |
FYTAWGCRZIWNOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C#CC3=CC=CC=C3C#CC4=CC=CC=C4C#CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)

![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)





![(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate](/img/structure/B13384392.png)
![N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B13384395.png)
![tert-butyl N-[(E)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13384396.png)


![1-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]hept-1-ene-3,5-diol;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhept-6-en-3-one;3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal](/img/structure/B13384419.png)
